molecular formula C11H15BF3NO3 B13126993 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole

Cat. No.: B13126993
M. Wt: 277.05 g/mol
InChI Key: IHVSPQHUHPDJIT-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, an isoxazole ring, and a dioxaborolane moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Attachment of the Dioxaborolane Moiety: This is usually done through a coupling reaction with a boronic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole stands out due to its unique combination of structural features. Similar compounds include:

    4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: Lacks the trifluoromethyl group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)isoxazole: Lacks the methyl group at the 4-position.

    4-Methyl-5-(trifluoromethyl)isoxazole: Lacks the dioxaborolane moiety.

These structural differences result in variations in reactivity, stability, and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H15BF3NO3

Molecular Weight

277.05 g/mol

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C11H15BF3NO3/c1-6-7(11(13,14)15)17-16-8(6)12-18-9(2,3)10(4,5)19-12/h1-5H3

InChI Key

IHVSPQHUHPDJIT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2C)C(F)(F)F

Origin of Product

United States

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